molecular formula C12H13N5O3S2 B4105695 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)butanamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)butanamide

Cat. No.: B4105695
M. Wt: 339.4 g/mol
InChI Key: YUFCRDNYHIUNRO-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)butanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. This particular compound has gained attention due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)butanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole.

    Thioether Formation: The 5-amino-1,3,4-thiadiazole is then reacted with an appropriate alkylating agent to introduce the thioether linkage.

    Amide Formation: The final step involves the reaction of the thioether intermediate with 3-nitrobenzoyl chloride to form the desired butanamide derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether or amide groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to the active site of enzymes, inhibiting their activity. For example, it has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea, by interacting with the enzyme’s active site and preventing substrate binding . The molecular pathways involved in its action may include disruption of enzyme function and interference with cellular processes.

Comparison with Similar Compounds

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)butanamide can be compared with other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct biological activities and applications.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S2/c1-2-9(21-12-16-15-11(13)22-12)10(18)14-7-4-3-5-8(6-7)17(19)20/h3-6,9H,2H2,1H3,(H2,13,15)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFCRDNYHIUNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])SC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)butanamide
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2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)butanamide
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2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)butanamide
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2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)butanamide
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2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)butanamide
Reactant of Route 6
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)butanamide

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